Orthogonal Bioconjugation: Furan-Oxidation Labeling Uniquely Enabled by 2-Furylalanine
Unlike Fmoc-Phe, Fmoc-Tyr, or Fmoc-Trp, Fmoc-L-2-Furylalanine enables a unique site-specific peptide labeling methodology based on selective oxidative transformation of the furan moiety into a reactive aldehyde followed by reductive amination with nucleophile-containing probes [1]. This furan-oxidation-conjugation strategy is not available for benzene-containing (Phe) or indole-containing (Trp) aromatic amino acids. The method has been demonstrated for peptides incorporating commercially available N-Fmoc-furylalanine [2].
| Evidence Dimension | Capacity for post-synthetic oxidative conjugation |
|---|---|
| Target Compound Data | Selective furan oxidation to reactive aldehyde intermediate for nucleophile conjugation demonstrated |
| Comparator Or Baseline | Fmoc-Phe, Fmoc-Tyr, Fmoc-Trp: no equivalent furan oxidation pathway; Fmoc-2-thienylalanine: thiophene ring shows different oxidative behavior |
| Quantified Difference | Qualitative difference (unique functional reactivity vs. inert or alternative reactivity); no quantitative yield comparison across analogs reported |
| Conditions | Fmoc-SPPS incorporation followed by post-synthetic solution-phase oxidative labeling |
Why This Matters
For procurement decisions involving peptide functionalization or bioconjugation applications, 2-furylalanine is the only commercially available Fmoc-amino acid providing this specific furan-oxidation labeling handle, making it functionally non-substitutable.
- [1] Hoogewijs K, Buyst D, Winne JM, Martins JC, Madder A. Exploiting furan's versatile reactivity in reversible and irreversible orthogonal peptide labeling. Chemical Communications. 2013; 49: 2927-2929. doi:10.1039/c3cc40588e View Source
- [2] Deceuninck A, Madder A. From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation-conjugation strategy. Chemical Communications. 2009: 340-342. doi:10.1039/b817447d View Source
